2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE
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Overview
Description
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is an organic compound with the molecular formula C10H14N2 It is a derivative of acetimidamide, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE typically involves the reaction of 3,4-dimethylbenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of imides or amides.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)acetamide
- 2-(3,4-Dimethylphenyl)acetonitrile
- 2-(3,4-Dimethylphenyl)ethanamine
Uniqueness
2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is unique due to its imidamide functional group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .
Properties
CAS No. |
6511-96-2 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
HDWGUBKBOQWZIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(=N)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=N)N)C |
Origin of Product |
United States |
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